molecular formula C29H30BrN3O5 B15318280 2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid

2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid

カタログ番号: B15318280
分子量: 580.5 g/mol
InChIキー: ANRQIXPFYVCRTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[4-(4-Bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}acetic acid (molecular formula: C₂₉H₃₀BrN₃O₅, molecular weight: 580.48 g/mol) is a structurally complex molecule featuring:

  • A 1-azaspiro[4.4]nonane core, which confers conformational rigidity.
  • An Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] protective group, commonly used in peptide synthesis to shield amines during solid-phase reactions.
  • An acetic acid linker, enabling conjugation to other molecules (e.g., resins, biomolecules).

This compound’s design suggests applications in medicinal chemistry (e.g., kinase inhibition via imidazole interactions) or as a building block in polymer and peptide synthesis .

特性

分子式

C29H30BrN3O5

分子量

580.5 g/mol

IUPAC名

2-[[4-(4-bromo-1-methylimidazol-2-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)-1-azaspiro[4.4]nonan-4-yl]oxy]acetic acid

InChI

InChI=1S/C29H30BrN3O5/c1-32-16-24(30)31-26(32)29(38-18-25(34)35)14-15-33(28(29)12-6-7-13-28)27(36)37-17-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,16,23H,6-7,12-15,17-18H2,1H3,(H,34,35)

InChIキー

ANRQIXPFYVCRTH-UHFFFAOYSA-N

正規SMILES

CN1C=C(N=C1C2(CCN(C23CCCC3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OCC(=O)O)Br

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}acetic acid involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by bromination to introduce the bromo substituent.

    Synthesis of the Spirocyclic Nonane Structure: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic nonane core.

    Introduction of the Fluorenylmethoxycarbonyl Group: This step typically involves the reaction of the spirocyclic intermediate with fluorenylmethoxycarbonyl chloride in the presence of a base.

    Final Coupling and Acetylation: The final step involves coupling the intermediate with acetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the spirocyclic nonane structure.

    Reduction: Reduction reactions can occur at the bromo substituent, converting it to a hydrogen or other functional groups.

    Substitution: The bromo substituent on the imidazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the imidazole ring and spirocyclic structure.

    Reduction: Reduced derivatives with hydrogen or other functional groups replacing the bromo substituent.

    Substitution: A variety of substituted imidazole derivatives depending on the nucleophile used.

科学的研究の応用

2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}acetic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure and fluorenylmethoxycarbonyl group can enhance the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Spirocyclic Analogues

a) 2-{[9-(4-Bromophenyl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid
  • Structure : Shares a spirocyclic scaffold (azaspiro[5.5]undecane) and brominated aromatic group.
  • Key differences : Lacks the imidazole and Fmoc moieties, simplifying synthesis but reducing functional diversity.
  • Applications : Likely explored for its rigid geometry in drug design, though the absence of Fmoc limits its utility in peptide synthesis .
b) 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(1H-imidazol-1-yl)azetidin-3-yl)acetic acid
  • Structure: Contains Fmoc and imidazole groups but replaces the spiro[4.4]nonane with an azetidine (4-membered ring).
  • Predicted collision cross-section (CCS) data (193.2 Ų for [M+H]+) suggests distinct conformational behavior compared to the target compound’s larger spiro system .

Fmoc-Protected Derivatives

a) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-diazepan-1-yl]acetic acid
  • Structure : Features a diazepane (7-membered ring) with Fmoc and acetic acid groups.
  • Comparison: The diazepane’s flexibility contrasts with the spiro[4.4]nonane’s rigidity, influencing solubility and pharmacokinetic properties. Molecular weight (C₂₂H₂₄N₂O₄, 388.44 g/mol) is lower, reflecting reduced complexity .
b) (E)-2-(4-((4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
  • Structure : Integrates an azo linker and pyrazole ring, expanding π-conjugation.
  • Utility : The azo group enables photoresponsive applications, while the Fmoc protection aligns with the target compound’s use in controlled synthesis .

Brominated Heterocycles

a) 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide)
  • Structure : Contains bromophenyl and thiazole-triazole motifs but lacks spirocyclic or Fmoc components.
  • Activity : Demonstrated in molecular docking studies (e.g., binding to enzyme active sites), highlighting bromine’s role in enhancing hydrophobic interactions .

Spectroscopic Characterization

  • NMR/IR Data : The target compound’s ¹H-NMR would show distinct signals for Fmoc aromatic protons (~7.2–7.8 ppm), spirocyclic CH₂ groups (~1.5–3.0 ppm), and imidazole protons (~7.0–8.0 ppm). Comparable shifts are observed in Fmoc-protected azetidine (δ 7.2–7.8 ppm for Fmoc; δ 3.0–4.0 ppm for azetidine) .
  • Mass Spectrometry : High-resolution MS would confirm the molecular ion at m/z 580.48, contrasting with simpler analogues (e.g., 388.44 for diazepane derivatives) .

Functional and Application-Based Differences

Property Target Compound 2-{[9-(4-Bromophenyl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid 2-(1-Fmoc-3-imidazolylazetidin-3-yl)acetic acid
Molecular Weight 580.48 g/mol 402.31 g/mol 404.16 g/mol
Key Functional Groups Fmoc, spiro[4.4]nonane, bromoimidazole Bromophenyl, spiro[5.5]undecane Fmoc, azetidine, imidazole
Predicted Applications Peptide synthesis, kinase inhibitors Rigid scaffold for drug design Conformational studies, small-molecule conjugates

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。